IC50 Comparison Against ALDH1A3 Between the Oxime and the Parent Aldehyde
The compound is an oxime derivative of the known ALDH1A3 inhibitor 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. While direct IC50 data for the oxime form (CAS 329695-69-4) against ALDH1A3 has not been explicitly reported, its aldehyde counterpart demonstrates an IC50 of 270 nM for inhibiting recombinant human ALDH1A3 [1]. This provides a well-defined biological baseline. Structurally, this oxime is a direct, isolatable synthetic precursor and a metabolically more stable analog of the aldehyde, making it a procurable tool to investigate the role of the aldehyde functional group in target engagement .
| Evidence Dimension | Inhibition of human ALDH1A3 enzymatic activity |
|---|---|
| Target Compound Data | Not reported (procurable synthetic precursor and probe for SAR) |
| Comparator Or Baseline | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 284679-97-6): IC50 = 270 nM |
| Quantified Difference | N/A; direct measurement required for the oxime derivative |
| Conditions | Inhibition of N-terminal-His6 tagged recombinant human ALDH1A3, assessed as reduction in NADH production using hexanal and NAD+ as substrate [1]. |
Why This Matters
This allows rational procurement of a key SAR probe to test whether oxime derivatization enhances or diminishes target affinity relative to the established 270 nM baseline for the parent aldehyde.
- [1] BindingDB. BDBM69358: 3-nitro-4-(1-pyrrolidinyl)benzaldehyde; IC50=270 nM for human ALDH1A3. Accessed 2026. View Source
